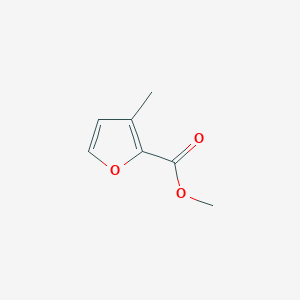
1-(4-Fluorophenyl)piperazine dihydrochloride
説明
1-(4-Fluorophenyl)piperazine dihydrochloride, also known as Flipiperazine, is a piperazine derivative . It has an empirical formula of C10H13FN2 · 2HCl and a molecular weight of 253.14 . It is often used in the synthesis of N,N-disubstituted piperazine .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)piperazine dihydrochloride can be represented by the SMILES stringCl.Cl.Fc1ccc (cc1)N2CCNCC2 . This indicates that the molecule consists of a piperazine ring attached to a fluorophenyl group, with two hydrochloride ions. Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)piperazine dihydrochloride is a solid with a melting point of 231-234°C . It has a boiling point of 363.6°C at 760 mmHg and a flash point of 137.8°C . Its vapor pressure is 1.78E-05mmHg at 25°C .科学的研究の応用
Neuroscience Research
“1-(4-Fluorophenyl)piperazine dihydrochloride” is utilized in neuroscience research due to its action as a serotonin receptor agonist. It’s particularly useful in studies related to mood disorders, anxiety, and depression, where serotonin plays a significant role. Researchers employ this compound to understand the neurochemical pathways involved in these conditions and to develop potential therapeutic agents .
Pharmacological Studies
In pharmacology, this chemical serves as a tool to investigate the pharmacokinetics and pharmacodynamics of new drugs. Its ability to interact with serotonin receptors makes it a valuable reference compound in the development of new antidepressants and anxiolytics .
Biochemical Applications
Biochemists use “1-(4-Fluorophenyl)piperazine dihydrochloride” to study enzyme reactions, particularly those involving monoamine oxidases and other enzymes related to neurotransmitter metabolism. This research can lead to insights into the biochemical basis of neurological diseases .
Medicinal Chemistry
Medicinal chemists explore the structural analogs of “1-(4-Fluorophenyl)piperazine dihydrochloride” to design new molecules with improved efficacy and safety profiles. It’s a starting point for the synthesis of compounds that could have better therapeutic indices for treating various psychiatric disorders .
Toxicology
Toxicologists study “1-(4-Fluorophenyl)piperazine dihydrochloride” to understand its safety profile and potential toxic effects. This research is crucial for assessing the risks associated with exposure to this compound, whether accidental or in a controlled environment like a laboratory .
Analytical Chemistry
In analytical chemistry, “1-(4-Fluorophenyl)piperazine dihydrochloride” is used as a standard for calibrating instruments and validating analytical methods. It helps in the accurate quantification of substances in complex biological matrices, which is essential for drug testing and forensic analysis .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用機序
Target of Action
1-(4-Fluorophenyl)piperazine dihydrochloride is a type of phenylpiperazine . Phenylpiperazines are known to be entactogenic drugs, which means they promote the release of serotonin in the central nervous system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
The compound interacts with serotonin receptors in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft . This results in enhanced serotonin signaling, which can lead to various physiological effects depending on the specific serotonin receptor subtype that is activated .
Biochemical Pathways
The primary biochemical pathway affected by 1-(4-Fluorophenyl)piperazine dihydrochloride is the serotonergic system . By promoting the release of serotonin, the compound can influence various downstream effects related to mood, cognition, and behavior .
Pharmacokinetics
Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)piperazine dihydrochloride’s action are primarily related to its enhancement of serotonin signaling . This can lead to changes in mood, cognition, and behavior, although the specific effects can vary widely depending on individual factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)piperazine dihydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability and solubility . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how a person responds to the compound .
特性
IUPAC Name |
1-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVAQAZQDURKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583518 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperazine dihydrochloride | |
CAS RN |
64090-19-3 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl) piperazine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

